5-(Trifluoromethyl)pyrazin-2-OL
Overview
Description
5-(Trifluoromethyl)pyrazin-2-ol is a chemical compound with the CAS Number: 134510-03-5 . It has a molecular weight of 164.09 and its IUPAC name is 5-(trifluoromethyl)-2-pyrazinol .
Molecular Structure Analysis
The InChI code for 5-(Trifluoromethyl)pyrazin-2-ol is 1S/C5H3F3N2O/c6-5(7,8)3-1-10-4(11)2-9-3/h1-2H,(H,10,11) . This indicates that the compound contains carbon, hydrogen, fluorine, nitrogen, and oxygen atoms.Physical And Chemical Properties Analysis
5-(Trifluoromethyl)pyrazin-2-ol is a powder that is stored at room temperature . Its molecular weight is 164.09 .Scientific Research Applications
Antimicrobial and Nematicidal Activities
A study demonstrated the synthesis of pyrazolyl-[1,2,4]triazolo[3,4-b][1,3,4] thiadiazin-6-yl)-2H-pyran-2-one derivatives, which showed significant in vitro antimicrobial activity against various bacteria and fungi, as well as nematicidal activity against Meloidogyne incognita (Penta, Gadidasu, Basavoju, & Rao, 2013).
Inhibitory Effects on Carcinogenesis
Oltipraz, a derivative of pyrazinamide, was found to inhibit carcinogen-induced neoplasia in mice, suggesting its potential use as an agent for chemoprevention of neoplasia (Wattenberg & Bueding, 1986).
Inhibition of Fatty Acid Synthetase in Mycobacterium Tuberculosis
Pyrazinamide and its analogs, like 5-chloro-pyrazinamide, have been shown to inhibit the fatty acid synthetase I (FASI) in Mycobacterium tuberculosis, indicating a potential target for tuberculosis treatment (Zimhony, Cox, Welch, Vilchèze, & Jacobs, 2000).
Herbicidal Activity
Studies on substituted pyridazinone compounds, including pyrazinone derivatives, have shown their ability to inhibit photosynthesis in plants, suggesting potential use as herbicides (Hilton, Scharen, St. John, Moreland, & Norris, 1969).
Luminescent, Sorption, and Magnetic Properties
Research on pyrazinyl-based complexes has highlighted their strong photoluminescence and potential for selective luminescent sensing and adsorption properties, which could have various scientific applications (Du, Wang, Liu, Xie, Guo, Hou, & Wang, 2015).
Phase 2 Enzyme Induction
The dithiolethione oltipraz has been shown to induce phase 2 enzymes like glutathione S-transferase and NAD(P)H: quinone reductase, which are important for protection against xenobiotics and experimental carcinogenesis (Egner, Kensler, Prestera, Talalay, Libby, Joyner, & Curphey, 1994).
Safety And Hazards
The compound has been classified with the GHS07 pictogram and carries the signal word "Warning" . Hazard statements associated with it include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
properties
IUPAC Name |
5-(trifluoromethyl)-1H-pyrazin-2-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3F3N2O/c6-5(7,8)3-1-10-4(11)2-9-3/h1-2H,(H,10,11) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZBNWYMJWPBFAS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=CC(=O)N1)C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3F3N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.09 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Trifluoromethyl)pyrazin-2-OL | |
CAS RN |
134510-03-5 | |
Record name | 5-(trifluoromethyl)pyrazin-2-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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